molecular formula C14H14N2O4 B12109910 Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate

Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate

Cat. No.: B12109910
M. Wt: 274.27 g/mol
InChI Key: FYUQSPKYDCVNSO-UHFFFAOYSA-N
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Description

Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate typically involves the reaction of appropriate ketones with ammonium carbonate and potassium cyanide in an ethanol solution. The reaction is carried out at elevated temperatures, often in an autoclave, to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, reduction reactions yield alcohols, and substitution reactions yield various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetate

InChI

InChI=1S/C14H14N2O4/c1-20-11(17)8-16-12(18)14(15-13(16)19)7-6-9-4-2-3-5-10(9)14/h2-5H,6-8H2,1H3,(H,15,19)

InChI Key

FYUQSPKYDCVNSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O

Origin of Product

United States

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